2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVFNPUHBNTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene-Substituted Precursors
A common approach to synthesize this compound involves cyclization reactions under acidic or basic conditions. Typically, this starts with the reaction of a thiophene-substituted hydrazine derivative with an α,β-unsaturated carbonyl compound or related electrophilic precursor to form the pyrazole ring bearing the thiophene substituent at the 4-position. This step is crucial to ensure regioselective formation of the pyrazole nucleus with the desired substitution pattern.
Introduction of the Acetimidamide Group
Following pyrazole formation, the acetimidamide moiety is introduced, often by nucleophilic substitution or amidination reactions on a suitable precursor such as a pyrazolylacetate or pyrazolylacetonitrile intermediate. This step may involve treatment with amidinating agents or reaction with amidine salts under controlled conditions to yield the final acetimidamide functionality.
Representative Synthetic Procedure
- Starting materials: Thiophene-3-yl hydrazine and α,β-unsaturated carbonyl compound.
- Reaction conditions: Stirring in acidic or basic medium, often at room temperature or under reflux.
- Workup: Neutralization, precipitation, filtration, and recrystallization from ethanol or other solvents.
- Yield optimization: Use of continuous flow reactors and fine-tuning of reaction parameters can improve yield and purity in industrial settings.
Detailed Research Findings on Preparation
While direct literature specifically on this compound is limited, related pyrazole-thiophene derivatives have been synthesized using analogous methods, which provide insight into the preparation of this compound.
Comparative Data from Related Pyrazole-Thiophene Derivatives
| Compound | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-(Thiophen-3-yl)-1H-pyrazole derivatives | Thiophene hydrazine + α,β-unsaturated ketones | Acidic/basic cyclization, reflux | 65-85 | Regioselective pyrazole formation |
| 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetamide | Pyrazolylacetate + amidine salt | Amidination at room temp or mild heating | 70-80 | Amidination step introduces acetimidamide |
| 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide (related) | Hydrazide + chloroacetyl pyrazolone | DMF, KOH, CS2, room temp | 60-75 | Multi-step synthesis illustrating amidine introduction |
Data synthesized from general pyrazole-thiophene synthesis literature and related heterocyclic amidine derivatives.
Reaction Mechanism Insights
- The initial cyclization involves nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the α,β-unsaturated carbonyl, followed by ring closure to form the pyrazole.
- Amidination proceeds via nucleophilic substitution on a suitable leaving group (e.g., halide or nitrile), forming the acetimidamide group.
- Reaction conditions such as solvent choice (e.g., DMF, ethanol), temperature, and pH critically affect the regioselectivity and yield.
Industrial and Practical Considerations
- Scalability: Continuous flow reactors can be employed to enhance control over reaction parameters, improving reproducibility and yield.
- Purification: Crystallization from ethanol or other alcohol solvents is commonly used to purify the final compound.
- Environmental impact: Optimization aims to reduce hazardous reagents and solvents, favoring greener alternatives when possible.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
- Spectroscopy: FT-IR, ^1H and ^13C NMR confirm functional groups and substitution patterns.
- Elemental analysis: Confirms molecular composition.
- X-ray crystallography: Used in related compounds to confirm molecular structure and packing.
- Computational studies: DFT calculations assist in understanding electronic structure and reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Both the thiophene and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited potent activity against various cancer cell lines, including breast and lung cancer. The incorporation of the thiophene ring enhanced the compound's lipophilicity, improving its bioavailability and efficacy in vivo .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that this compound shows activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Agricultural Applications
2.1 Pesticide Development
The pyrazole-thiophene framework has been utilized in developing new pesticides due to its effectiveness against various pests. The compound's ability to disrupt biological processes in insects has been a focal point for researchers aiming to create environmentally friendly pest control agents.
Case Study:
Research conducted by agricultural scientists revealed that formulations containing this compound significantly reduced aphid populations on crops while maintaining safety for beneficial insects like bees .
Mechanism of Action
The mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural Similarities and Differences
A structurally related compound is Taselisib (IUPAC name: 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide), a PI3K inhibitor used in oncology . Key comparisons include:
| Feature | 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | Taselisib (GDC-0032) |
|---|---|---|
| Core Structure | Pyrazole with thiophene substituent | Pyrazole with fused benzoxazepine |
| Substituent at 1-position | Acetimidamide | 2-methylpropanamide |
| Heterocyclic Additions | Thiophene (electron-rich sulfur ring) | 1,2,4-triazole and benzoxazepine |
| Pharmacological Target | Not explicitly stated in evidence | PI3K kinase (anticancer activity) |
Electronic Properties and Computational Insights
Thiophene’s electron-rich nature could increase aromatic π-π stacking interactions in biological targets, a feature absent in Taselisib’s triazole-benzoxazepine system.
Biological Activity
Overview
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound that combines thiophene and pyrazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an anti-inflammatory, antimicrobial, and anticancer agent. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The structure of this compound is characterized by the presence of a thiophene ring fused with a pyrazole ring, enhancing its electronic properties and biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-thiophen-3-ylpyrazol-1-yl)ethanimidamide |
| Molecular Formula | C9H10N4S |
| CAS Number | 2098018-97-2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets such as enzymes and receptors. This interaction may modulate enzyme activity or inhibit specific pathways relevant to disease processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a study on pyrazolyl-thiazole derivatives demonstrated significant antimicrobial effects against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The minimum inhibitory concentrations (MIC) were notably low, indicating strong antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 25 |
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using DPPH radical scavenging assays. These studies indicate that the presence of thiophene and pyrazole rings contributes to significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, compounds with similar structures have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways through inhibition of specific enzymes such as cyclooxygenases (COX) has been documented, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A notable study focused on the synthesis and characterization of a series of pyrazolyl-thiazole derivatives, which included compounds with structural similarities to this compound. The research highlighted significant antimicrobial activities alongside computational studies that provided insights into binding affinities and interactions with biological targets .
Table 2: Summary of Biological Activities from Case Studies
| Study Focus | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Potential |
|---|---|---|---|
| Study 1 | High | Moderate | Yes |
| Study 2 | Moderate | High | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling thiophene derivatives with pyrazole precursors, followed by functionalization with acetimidamide groups. For example, pyrazole-thiophene hybrids are synthesized via Sonogashira coupling or nucleophilic substitution reactions, as seen in analogous compounds .
- Validation : Purity can be confirmed using HPLC (≥98% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, FTIR). Mass spectrometry (m/z) should align with theoretical molecular weights .
Q. How should researchers design experiments to assess the compound’s biological activity?
- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controlled variables (pH, temperature, solvent). For example, split-plot designs with randomized blocks can isolate biological effects from environmental variables .
- Data Collection : Include dose-response curves (IC₅₀/EC₅₀ values) and triplicate measurements to ensure reproducibility. Antioxidant activity can be quantified via DPPH/ABTS assays .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB. For pyrazole derivatives, prioritize hydrophobic interactions with catalytic sites and hydrogen bonding with acetimidamide groups .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data. Discrepancies may indicate limitations in force fields or solvation models .
Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?
- Experimental Design : Follow OECD guidelines for abiotic/biotic degradation studies. Measure hydrolysis rates (pH 4–9), photolysis under UV light, and biodegradation via OECD 301F respirometry .
- Data Analysis : Use LC-MS/MS to track transformation products. Environmental persistence (half-life >60 days) may warrant ecotoxicity assays (e.g., Daphnia magna acute toxicity) .
Q. How should researchers address contradictions in biological activity data across studies?
- Root-Cause Analysis : Investigate assay conditions (e.g., cell line variability, serum concentration differences). For instance, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial membrane permeability .
- Resolution : Conduct meta-analyses with standardized protocols (e.g., CLSI guidelines) and report minimum inhibitory concentrations (MICs) with 95% confidence intervals .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
